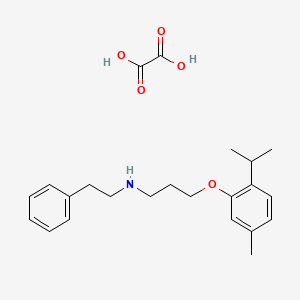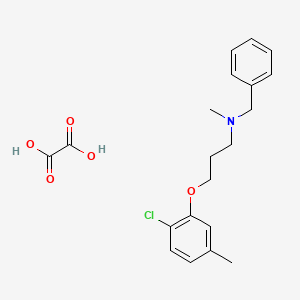![molecular formula C16H24ClNO5 B4044286 [2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4044286.png)
[2-(2-tert-butyl-4-chlorophenoxy)ethyl]dimethylamine oxalate
Übersicht
Beschreibung
The compound seems to be a derivative of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . It’s likely to have similar properties to other organic compounds with similar structures .
Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . The molecular formula of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran is CHClO, with an average mass of 238.753 Da and a monoisotopic mass of 238.112442 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran . The molecular formula of 2-tert-butyl-2-[2-(4-chlorphenyl)ethyl]oxiran is CHClO, with an average mass of 238.753 Da and a monoisotopic mass of 238.112442 Da .Wissenschaftliche Forschungsanwendungen
Sorption and Degradation in Soil and Water
Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals elucidates the environmental fate of compounds like 2,4-D and its analogs, which share structural similarities with the subject compound. These studies highlight the relevance of soil organic matter and iron oxides as critical sorbents, suggesting similar compounds may undergo analogous interactions in environmental matrices (Werner et al., 2012).
Biodegradation and Environmental Transformation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into the microbial degradation pathways of ether-containing compounds. This review identifies microorganisms capable of degrading ETBE aerobically, suggesting potential microbial pathways for the degradation of structurally related compounds (Thornton et al., 2020).
Antioxidant Capacity and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, sharing functional groups with the compound of interest, have been detected in various environmental and human matrices, underscoring the need to understand similar compounds' environmental and health impacts (Liu & Mabury, 2020).
Potential Toxicity and Environmental Impact
The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment review the behavior of chlorinated phenols in aquatic environments. Given the structural similarity to phenol-derived compounds, this highlights the potential for environmental persistence and toxicity of related compounds, necessitating careful consideration of their use and disposal (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-tert-butyl-4-chlorophenoxy)-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-14(2,3)12-10-11(15)6-7-13(12)17-9-8-16(4)5;3-1(4)2(5)6/h6-7,10H,8-9H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOWAAHXHRWQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCN(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]morpholine oxalate](/img/structure/B4044203.png)
![N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4044205.png)
![ethyl 4-{[N-(2-thienylcarbonyl)valyl]amino}benzoate](/img/structure/B4044212.png)
![Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid](/img/structure/B4044217.png)
![2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline](/img/structure/B4044218.png)


![(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone](/img/structure/B4044254.png)

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044261.png)

![ethyl 4-[3-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4044279.png)

![4-bromobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4044292.png)
